molecular formula C15H20BrNO3 B4236453 2-{[2-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzyl]amino}-2-methyl-1-propanol

2-{[2-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzyl]amino}-2-methyl-1-propanol

Cat. No. B4236453
M. Wt: 342.23 g/mol
InChI Key: UMBPHWUDLILDHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzyl]amino}-2-methyl-1-propanol, commonly known as BRD-3168, is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of medicine.

Mechanism of Action

The mechanism of action of BRD-3168 involves the inhibition of BET proteins, which play a critical role in the regulation of gene expression. BET proteins are involved in the recruitment of transcriptional co-activators to gene promoters, which leads to the activation of gene expression. By inhibiting BET proteins, BRD-3168 disrupts the recruitment of co-activators and thereby downregulates the expression of target genes.
Biochemical and Physiological Effects:
BRD-3168 has been shown to have various biochemical and physiological effects in different experimental models. In cancer research, BRD-3168 has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In cardiovascular research, BRD-3168 has been shown to improve cardiac function and reduce inflammation by inhibiting the expression of pro-inflammatory genes. In neurological research, BRD-3168 has been shown to enhance memory and cognitive function by increasing the expression of genes involved in synaptic plasticity.

Advantages and Limitations for Lab Experiments

One of the advantages of BRD-3168 is its high potency and selectivity for BET proteins, which makes it a valuable tool for studying the role of these proteins in various biological processes. Another advantage is its favorable pharmacokinetic properties, which allow for efficient delivery and distribution in vivo. However, one of the limitations of BRD-3168 is its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical and clinical studies.

Future Directions

There are several future directions for the research on BRD-3168. One direction is to further investigate its potential therapeutic applications in different fields of medicine, such as cancer, cardiovascular diseases, and neurological disorders. Another direction is to develop more potent and selective BET inhibitors based on the structure of BRD-3168. Additionally, it is important to explore the potential biomarkers for predicting the response to BET inhibitors, which could help identify the patients who are most likely to benefit from this type of therapy.
Conclusion:
BRD-3168 is a promising chemical compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. Its mechanism of action involves the inhibition of BET proteins, which play a critical role in the regulation of gene expression. BRD-3168 has been shown to have various biochemical and physiological effects in different experimental models, and it has several advantages and limitations for lab experiments. There are several future directions for the research on BRD-3168, which could lead to the development of new therapies for various diseases.

Scientific Research Applications

BRD-3168 has been studied extensively for its potential therapeutic applications in various fields of medicine, including cancer, cardiovascular diseases, and neurological disorders. In cancer research, BRD-3168 has been shown to inhibit the growth of cancer cells by targeting the bromodomain and extra-terminal (BET) proteins, which are involved in the regulation of gene expression. In cardiovascular research, BRD-3168 has been shown to improve cardiac function and reduce inflammation in animal models of heart failure. In neurological research, BRD-3168 has been shown to enhance memory and cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

2-[(2-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylamino]-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO3/c1-5-6-20-14-8-12(16)11(7-13(14)19-4)9-17-15(2,3)10-18/h1,7-8,17-18H,6,9-10H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBPHWUDLILDHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NCC1=CC(=C(C=C1Br)OCC#C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[2-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzyl]amino}-2-methyl-1-propanol
Reactant of Route 2
Reactant of Route 2
2-{[2-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzyl]amino}-2-methyl-1-propanol
Reactant of Route 3
2-{[2-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzyl]amino}-2-methyl-1-propanol
Reactant of Route 4
Reactant of Route 4
2-{[2-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzyl]amino}-2-methyl-1-propanol
Reactant of Route 5
Reactant of Route 5
2-{[2-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzyl]amino}-2-methyl-1-propanol
Reactant of Route 6
Reactant of Route 6
2-{[2-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzyl]amino}-2-methyl-1-propanol

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